(2R,4S)-2,4-Azetidinedimethanol
Overview
Description
(2R,4S)-2,4-Azetidinedimethanol is a chiral compound with significant potential in various scientific fields. It is characterized by its unique four-membered ring structure, which includes two hydroxyl groups attached to the azetidine ring. This compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Azetidinedimethanol typically involves the diastereoselective reduction of azetidine-2,4-dione derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve the use of chiral catalysts to enhance the selectivity and yield of the desired enantiomer. The process often includes steps such as purification through crystallization or chromatography to ensure high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-2,4-Azetidinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various azetidine derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
(2R,4S)-2,4-Azetidinedimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Azetidinedimethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme and the context of its use .
Comparison with Similar Compounds
- (2S,4R)-2,4-Azetidinedimethanol
- (2R,4R)-2,4-Azetidinedimethanol
- (2S,4S)-2,4-Azetidinedimethanol
Comparison: (2R,4S)-2,4-Azetidinedimethanol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. For example, the (2R,4S) configuration may exhibit different reactivity and selectivity in chemical reactions, as well as distinct interactions with biological targets, compared to the (2S,4R), (2R,4R), and (2S,4S) configurations .
Properties
IUPAC Name |
[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDNESKZYUPKO-SYDPRGILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@@H]1CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304625 | |
Record name | (2R,4S)-2,4-Azetidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016232-95-3 | |
Record name | (2R,4S)-2,4-Azetidinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016232-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,4S)-2,4-Azetidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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